molecular formula C27H25N5O2 B362467 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-80-9

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B362467
CAS No.: 537000-80-9
M. Wt: 451.5g/mol
InChI Key: DRUCBXZKEXOILQ-UHFFFAOYSA-N
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Description

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H25N5O2 and its molecular weight is 451.5g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, this compound has been shown to act as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγt), modulating immune responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving CDKs and JAKs, leading to altered gene expression and cell cycle arrest . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . Furthermore, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and JAKs, inhibiting their kinase activity and preventing phosphorylation of downstream targets . This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells . Additionally, the compound’s interaction with RORγt involves binding to the ligand-binding domain, leading to conformational changes that reduce receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained inhibition of target enzymes and prolonged effects on cellular function, including continued cell cycle arrest and apoptosis induction . Some degradation products have been identified, which may contribute to reduced efficacy over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with nuclear receptors and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s nuclear localization is essential for its role in modulating gene expression and cell cycle progression .

Properties

IUPAC Name

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-3-34-22-17-11-10-16-21(22)24-23(26(33)29-20-14-8-5-9-15-20)18(2)28-27-30-25(31-32(24)27)19-12-6-4-7-13-19/h4-17,24H,3H2,1-2H3,(H,29,33)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUCBXZKEXOILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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